スクラロース-d6

説明

スクラロース-d6は、砂糖の代替品として広く使用されている人工甘味料スクラロースの重水素標識アナログです。 この修飾は、生物学的システムや化学反応におけるスクラロースの代謝運命を追跡するために、科学研究において特に役立ちます。 .

科学的研究の応用

Sucralose-d6 has numerous applications in scientific research, including:

Chemistry: Used as a tracer in studying the metabolic pathways and degradation products of sucralose.

Biology: Employed in metabolic studies to understand the absorption, distribution, metabolism, and excretion of sucralose.

Medicine: Utilized in pharmacokinetic studies to investigate the effects of sucralose on various biological systems.

Industry: Applied in quality control and safety assessments of food products containing sucralose.

作用機序

スクラロース-d6は、エネルギーのために代謝されずに、スクロースの甘い味を模倣することでその効果を発揮します。 それは舌の甘い味覚受容体と相互作用し、甘い感覚を引き起こします。 生物学的システムでは、this compoundは脂質ラフトの形成と脂質ラフトへのタンパク質の標的化に影響を与え、細胞シグナル伝達経路に影響を与える可能性があります。 この相互作用は、免疫応答やその他の細胞機能を調節する可能性があります。 .

類似の化合物との比較

類似の化合物

スクラロース: this compoundの非重水素標識体で、人工甘味料として広く使用されています。

アスパルテーム: 異なる化学構造と代謝プロファイルを有する別の人工甘味料です。

This compoundの独自性

This compoundは、その重水素標識により、スクラロースの代謝運命を追跡および研究するための貴重なツールになります。 この同位体標識は、非標識化合物では不可能な、スクラロースの薬物動態と代謝経路に関する洞察を提供します。 .

生化学分析

Biochemical Properties

Sucralose-d6 interacts with various biomolecules in the body. It is known to activate sweet taste receptors (T1R2/T1R3) in the alimentary tract, playing a role in sweet taste sensation and hormone secretion . The interaction of Sucralose-d6 with these receptors and its effects on cell signaling are key aspects that require a deeper understanding .

Cellular Effects

Sucralose-d6 has been found to affect glucose metabolism by activating sweet taste receptors in enteroendocrine cells and pancreatic β-cells, which trigger the secretion of incretins and insulin . The specific cellular effects of Sucralose-d6 can vary, with some studies reporting no significant impact on concentrations of blood glucose, insulin, or gut hormones .

Molecular Mechanism

It is known to affect lipid raft formation and/or targeting of individual proteins to lipid rafts . These lipid rafts compartmentalize signaling molecules in a spatially and temporally dynamic manner, selectively permitting or avoiding activation of individual signaling cascades .

Temporal Effects in Laboratory Settings

It is known that Sucralose-d6 is a useful research tool in fields such as pharmacology, metabolism, and food science, where it can be used to study the pharmacokinetics and metabolic fate of sucralose in vitro .

Dosage Effects in Animal Models

High doses of Sucralose-d6 have been found to reduce immune responses in mice

Metabolic Pathways

Sucralose-d6 is involved in various metabolic pathways. It is known to affect glucose metabolism, and its interaction with sweet taste receptors can influence the secretion of hormones that regulate metabolism

Transport and Distribution

Sucralose-d6 is not readily absorbed into the bloodstream and is primarily excreted in the feces . It does not readily pass into the brain, the developing fetus, or breast milk

Subcellular Localization

Given that Sucralose-d6 is primarily excreted and not readily absorbed into the bloodstream , it is likely that it does not significantly accumulate within specific compartments or organelles in cells

準備方法

合成経路と反応条件

スクラロース-d6の合成には、スクロースの選択的塩素化とそれに続く重水素原子の導入が含まれます。 このプロセスは通常、不要な反応を防ぐためにスクロース中のヒドロキシル基の保護から始まります。 保護されたスクロースは、その後、塩化チオニルまたは他の塩素化剤を使用して塩素化され、特定の位置に塩素原子を導入します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、最終製品の同位体純度と化学的安定性を確保するために、高純度試薬と高度な精製技術の使用が含まれます。 生産プロセスは、厳しい品質管理基準を維持しながら、高収率とコスト効率を達成するために最適化されています。 .

化学反応の分析

反応の種類

スクラロース-d6は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応は、this compoundを異なる還元形態に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は塩素化カルボン酸を生成する可能性がありますが、還元は重水素化アルコールを生成する可能性があります。 .

科学研究への応用

This compoundは、以下を含む科学研究において数多くの用途があります。

化学: スクラロースの代謝経路と分解生成物を調べるためのトレーサーとして使用されます。

生物学: スクラロースの吸収、分布、代謝、排泄を理解するために、代謝研究で使用されます。

医学: スクラロースのさまざまな生物学的システムへの影響を調べるために、薬物動態研究で使用されます。

類似化合物との比較

Similar Compounds

Sucralose: The non-deuterated form of Sucralose-d6, widely used as an artificial sweetener.

Aspartame: Another artificial sweetener with a different chemical structure and metabolic profile.

Saccharin: A non-nutritive sweetener with a distinct chemical composition and taste profile.

Uniqueness of Sucralose-d6

Sucralose-d6 is unique due to its deuterium labeling, which makes it an invaluable tool for tracing and studying the metabolic fate of sucralose. This isotopic labeling provides insights into the pharmacokinetics and metabolic pathways of sucralose that are not possible with non-labeled compounds .

特性

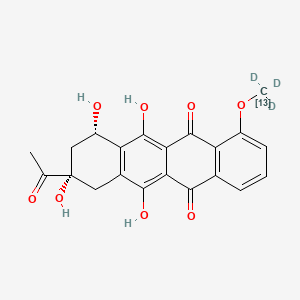

IUPAC Name |

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAVOSOZGMPRM-GCUTWYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339960 | |

| Record name | Sucralose-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459161-55-7 | |

| Record name | Sucralose-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is sucralose-d6 used instead of regular sucralose for quantifying sucralose in water samples?

A1: Sucralose-d6, the deuterated form of sucralose, is used as an internal standard due to matrix effects observed in surface and wastewater samples []. These matrix effects can interfere with the ionization of sucralose during mass spectrometry analysis, leading to inaccurate quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)